1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further substituted with a diethylcarboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline as the starting material.
Attachment of the Diethylcarboxamide Group: The final step involves the acylation of the piperidine ring with diethylcarboxamide using reagents like diethylamine and a suitable acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-aminophenyl)piperidine-3-carboxamide: Lacks the diethyl substitution, which may affect its chemical and biological properties.
N,N-diethylpiperidine-3-carboxamide: Lacks the aminophenyl group, resulting in different reactivity and applications.
4-aminophenyl-N,N-diethylcarboxamide: Lacks the piperidine ring, leading to distinct chemical behavior.
Uniqueness
1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide is unique due to the combination of the aminophenyl group, piperidine ring, and diethylcarboxamide substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-(4-aminophenyl)-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18(4-2)16(20)13-6-5-11-19(12-13)15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12,17H2,1-2H3 |
InChI Key |
KEZAAKFYQNRKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.